N,N'-bis(4-ethylbenzyl)-1H-1,2,4-triazole-3,5-diamine
Overview
Description
N,N’-bis(4-ethylbenzyl)-1H-1,2,4-triazole-3,5-diamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two 4-ethylbenzyl groups attached to the triazole ring, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-ethylbenzyl)-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 4-ethylbenzylamine with a triazole precursor under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-ethylbenzyl)-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazole derivatives.
Scientific Research Applications
N,N’-bis(4-ethylbenzyl)-1H-1,2,4-triazole-3,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N,N’-bis(4-ethylbenzyl)-1H-1,2,4-triazole-3,5-diamine exerts its effects involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound may interact with proteins and enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-ethylbenzyl)-1,2-cyclohexanediamine: This compound has a similar structure but with a cyclohexane ring instead of a triazole ring.
N,N’-bis(4-ethylbenzyl)-p-phenylenediimine: Another similar compound with a phenylenediimine core.
Uniqueness
N,N’-bis(4-ethylbenzyl)-1H-1,2,4-triazole-3,5-diamine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring’s ability to coordinate with metal ions and participate in various chemical reactions makes this compound particularly valuable in research and industrial applications.
Properties
IUPAC Name |
3-N,5-N-bis[(4-ethylphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-3-15-5-9-17(10-6-15)13-21-19-23-20(25-24-19)22-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3,(H3,21,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOAEFTWHMBVKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=NC(=NN2)NCC3=CC=C(C=C3)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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